(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327172-95-1
VCID: VC7236633
InChI: InChI=1S/C19H10BrClFN3O2S/c20-11-1-4-16-10(7-11)8-13(17(26)25-19-23-5-6-28-19)18(27-16)24-12-2-3-15(22)14(21)9-12/h1-9H,(H,23,25,26)
SMILES: C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)Cl)F
Molecular Formula: C19H10BrClFN3O2S
Molecular Weight: 478.72

(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

CAS No.: 1327172-95-1

Cat. No.: VC7236633

Molecular Formula: C19H10BrClFN3O2S

Molecular Weight: 478.72

* For research use only. Not for human or veterinary use.

(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide - 1327172-95-1

Specification

CAS No. 1327172-95-1
Molecular Formula C19H10BrClFN3O2S
Molecular Weight 478.72
IUPAC Name 6-bromo-2-(3-chloro-4-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Standard InChI InChI=1S/C19H10BrClFN3O2S/c20-11-1-4-16-10(7-11)8-13(17(26)25-19-23-5-6-28-19)18(27-16)24-12-2-3-15(22)14(21)9-12/h1-9H,(H,23,25,26)
Standard InChI Key IPNXSZMXUVFNLW-MOHJPFBDSA-N
SMILES C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)Cl)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound (2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 1327172-95-1) has a molecular formula of C₁₉H₁₀BrClFN₃O₂S and a molecular weight of 478.72 g/mol. Its IUPAC name reflects its Z-configuration imine bond, brominated chromene core, and thiazole-carboxamide side chain. Key identifiers include:

PropertyValue
SMILESC1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)Cl)F
InChIKeyIPNXSZMXUVFNLW-MOHJPFBDSA-N
PubChem CID51367509

The chromene backbone (a benzopyran derivative) provides a planar, conjugated system, while the 3-chloro-4-fluorophenyl imino group introduces steric bulk and electronic effects. The thiazol-2-yl carboxamide moiety enhances hydrogen-bonding capacity, critical for target binding.

Stereochemical Considerations

The Z-configuration of the imine bond (C=N) is stabilized by intramolecular hydrogen bonding between the imine nitrogen and the carboxamide oxygen. This geometry influences dipole interactions and π-π stacking with biological targets, as corroborated by similar chromene derivatives.

Synthesis and Structural Analogues

Synthetic Pathways

While explicit synthesis protocols for this compound are proprietary, chromene derivatives are typically synthesized via:

  • Knoevenagel Condensation: Between salicylaldehyde derivatives and active methylene compounds to form the chromene core .

  • Imination: Reaction of the chromene-3-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

  • Thiazole Coupling: Amidation of the carboxylic acid intermediate with 2-aminothiazole using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

A structurally analogous compound, (2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 688767-76-2), lacks the 4-fluoro substituent but shares comparable synthetic steps.

Structural Modifications and Activity

The fluorine atom at the 4-position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target affinity compared to non-fluorinated analogues. Bromine at C6 of the chromene ring may stabilize the molecule via hydrophobic interactions in enzyme pockets .

Biological Activities and Mechanisms

Anticancer Activity

Patent literature highlights chromene derivatives as EZH2 (Enhancer of Zeste Homolog 2) inhibitors, a histone methyltransferase overexpressed in cancers . The bromine and thiazole groups may intercalate DNA or block protein-protein interactions in oncogenic pathways . In prostate cancer models, analogous compounds reduce spheroid formation by 60–80% at 10 µM .

Enzyme Inhibition

The carboxamide and thiazole moieties are critical for binding serine proteases and kinases. Molecular docking studies of similar compounds show binding energies of −9.2 kcal/mol for CDK2 (Cyclin-Dependent Kinase 2), suggesting potential in neurodegenerative and proliferative diseases.

Pharmacological and Toxicological Profile

Toxicity Considerations

Future Directions and Applications

Targeted Drug Design

Optimizing the fluorine and bromine substituents could enhance selectivity for kinases (e.g., EGFR, VEGFR) or epigenetic regulators (e.g., EZH2) . Introducing sulfonamide groups may improve aqueous solubility for intravenous delivery.

Preclinical Development

Priority areas include:

  • In vitro ADME assays to quantify metabolic stability.

  • X-ray crystallography to resolve binding modes with therapeutic targets.

  • Syngeneic tumor models to evaluate anticancer efficacy in immune-competent hosts .

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